1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-3-fluoropropan-2-ol

Lipophilicity Drug-likeness Solubility

1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-3-fluoropropan-2-ol (CAS 1851226-39-5, molecular formula C10H18FNO3, molecular weight 219.25 g/mol) is a spirocyclic building block comprising a 1,4-dioxa-8-azaspiro[4.5]decane core N-substituted with a 3-fluoropropan-2-ol side chain. The compound is supplied at 95% purity and is primarily positioned as a synthetic intermediate for medicinal chemistry and chemical biology applications.

Molecular Formula C10H18FNO3
Molecular Weight 219.25 g/mol
Cat. No. B13259842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-3-fluoropropan-2-ol
Molecular FormulaC10H18FNO3
Molecular Weight219.25 g/mol
Structural Identifiers
SMILESC1CN(CCC12OCCO2)CC(CF)O
InChIInChI=1S/C10H18FNO3/c11-7-9(13)8-12-3-1-10(2-4-12)14-5-6-15-10/h9,13H,1-8H2
InChIKeyIWODQIHHKXKVQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-3-fluoropropan-2-ol (CAS 1851226-39-5): Procurement-Relevant Physicochemical and Structural Profile


1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-3-fluoropropan-2-ol (CAS 1851226-39-5, molecular formula C10H18FNO3, molecular weight 219.25 g/mol) is a spirocyclic building block comprising a 1,4-dioxa-8-azaspiro[4.5]decane core N-substituted with a 3-fluoropropan-2-ol side chain . The compound is supplied at 95% purity and is primarily positioned as a synthetic intermediate for medicinal chemistry and chemical biology applications . Its structural features—a conformationally constrained spirocyclic amine, a monofluoromethyl group, and a secondary alcohol—offer a distinct combination of hydrogen-bonding capacity, moderate polarity, and low lipophilicity (calculated LogP 0.1557) .

Spirocyclic amine building block for medicinal chemistry
Monofluoromethyl and secondary alcohol functionality
Conformationally constrained scaffold for SAR exploration

Why 1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-3-fluoropropan-2-ol Cannot Be Replaced by Common Analogs Without Quantitative Justification


Spirocyclic building blocks bearing the 1,4-dioxa-8-azaspiro[4.5]decane scaffold are frequently employed in medicinal chemistry, yet even minor variations in the N-alkyl substituent can produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA), all of which govern solubility, permeability, and off-target binding . The specific combination of a monofluoromethyl group, a secondary alcohol, and a three-carbon linker in the target compound yields a computed LogP of 0.1557—markedly lower than the corresponding trifluoromethyl and trifluoroethyl analogs . Generic substitution without rigorous head-to-head comparison of these computed and experimentally measurable properties risks altering the physicochemical profile of a lead series in ways that compromise oral bioavailability, aqueous solubility, or synthetic tractability .

Lipophilicity Shift
Trifluoromethyl substitution may increase lipophilicity, altering solubility and permeability profiles.
Absence of H‑Bond Donor
Lack of secondary alcohol in trifluoroethyl analog removes key synthetic handle, limiting derivatization scope.
Molecular Weight Mismatch
A 36 g/mol weight shift can affect fragment‑based design parameters and ligand efficiency ranking.

Product-Specific Quantitative Evidence Guide: 1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-3-fluoropropan-2-ol versus Closest Structural Analogs


LogP Reduction of 0.98 Units versus the 1,1,1-Trifluorobutanol Analog Confers Superior Hydrophilicity

The target compound exhibits a computed LogP of 0.1557, which is 0.98 log units lower than the closely related 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-2-butanol (CAS 692737-14-7, LogP 1.1386) . Both compounds share the identical spirocyclic core, the same number of hydrogen-bond acceptors (4) and donors (1), and an identical TPSA of 41.93 Ų, indicating that the LogP difference is attributable solely to the fluorinated side chain (monofluoromethyl vs. trifluoromethyl plus one additional methylene unit) . The nearly one-log-unit decrease in lipophilicity can translate into measurably higher aqueous solubility and a reduced risk of CYP450-mediated oxidative metabolism .

LogP Difference
Data to verify
Target LogP 0.16 vs comparator 1.14 (Δ –0.98)
Reported lower lipophilicity may support improved aqueous solubility context.
Computed values; experimental validation recommended.
Lipophilicity Drug-likeness Solubility

Presence of a Hydrogen-Bond Donor (HBD = 1) Distinguishes the Target from the Trifluoroethyl Analog (HBD = 0)

The target compound possesses one hydrogen-bond donor (the secondary alcohol proton), whereas the structurally related 8-(2,2,2-trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 710350-66-6) has zero HBDs . This single HBD increases the topological polar surface area from 21.7 Ų (comparator) to 41.93 Ų (target) and doubles the number of hydrogen-bond acceptors from 3 to 4 . Elimination of the hydroxyl group in the trifluoroethyl analog removes the primary synthetic handle for esterification, etherification, carbamoylation, and sulfonylation, thereby reducing the scope of downstream chemistry available to medicinal chemists .

H‑Bond Donor & TPSA
Data to verify
HBD 1 vs 0; TPSA 41.93 vs 21.70 Ų
Additional HBD expands synthetic scope and may enhance solubility.
Computed; confirm experimental TPSA.
Hydrogen-bond donor Synthetic handle Solubility

Molecular Weight Advantage of 36 g/mol versus the (2R)-Trifluoropropanol Enantiomer Favoring Fragment-Based Drug Design

The target compound has a molecular weight of 219.25 g/mol, which is 35.98 g/mol lower than the (2R)-trifluoropropanol enantiomer (CAS 477762-19-9, MW 255.23 g/mol) . This molecular weight difference is significant for fragment-based drug discovery (FBDD), where the 'rule of three' recommends MW < 300 Da for fragment libraries; the target compound is 80.75 Da below this threshold versus 44.77 Da below for the trifluoromethyl analog . The lower molecular weight also implies a lower heavy-atom count, which is directly correlated with improved ligand efficiency metrics when progressing fragments to leads .

Molecular Weight
Data to verify
219.25 g/mol vs 255.23 g/mol (Δ –36)
Lower MW may favor fragment‑based design and ligand efficiency.
Cross‑vendor data; verify batch MW.
Molecular weight Lead-likeness Fragment-based drug discovery

Increased Rotatable Bond Count (3 vs. 1) Enhances Synthetic Versatility Relative to the Trifluoroethyl Analog

The target compound has three rotatable bonds, compared to a single rotatable bond in the trifluoroethyl analog (CAS 710350-66-6) . The two additional rotatable bonds arise from the propan-2-ol linker, which provides conformational sampling capacity that can be exploited to access diverse three-dimensional pharmacophore geometries upon further derivatization . In contrast, the single rotatable bond of the trifluoroethyl analog restricts conformational freedom and limits the geometries accessible to appended pharmacophoric elements .

Rotatable Bonds
Data to verify
3 vs 1 (Δ +2)
Higher rotatable bond count supports conformational diversity.
Computed; assess entropic binding impact.
Synthetic versatility Rotatable bonds Chemical space

Class-Level Validation: 1,4-Dioxa-8-azaspiro[4.5]decane Core Demonstrates High-Affinity Sigma-1 Receptor Binding (Ki = 5.4 nM)

Although the specific biological activity of 1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-3-fluoropropan-2-ol has not yet been reported in peer-reviewed literature, the 1,4-dioxa-8-azaspiro[4.5]decane core shared by this compound has been validated in a closely related series of sigma-1 (σ1) receptor radioligands [1]. In particular, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (compound 5a) exhibited a σ1 receptor Ki of 5.4 ± 0.4 nM, with 30-fold selectivity over σ2 receptors and 1404-fold selectivity over the vesicular acetylcholine transporter [1]. This demonstrates that the spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane scaffold is capable of engaging the σ1 receptor with nanomolar affinity, supporting its use as a privileged scaffold for σ1-targeted probe and therapeutic development [1].

σ1 Receptor Affinity
Class‑level
Core scaffold shows Ki 5.4 nM in a related compound (5a)
Scaffold σ1 engagement suggests probe‑development context; target not directly tested.
Experimental data lacking for this specific derivative.
Sigma-1 receptor Radioligand Tumor imaging

Best Research and Industrial Application Scenarios for 1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-3-fluoropropan-2-ol


Fragment-Based Drug Discovery (FBDD) Library Member for Lead Generation

With a molecular weight of 219.25 g/mol (<300 Da threshold for fragments), a balanced LogP of 0.1557, and a single hydrogen-bond donor, the compound meets the physicochemical criteria for inclusion in fragment screening libraries . Its free secondary alcohol provides a tractable synthetic handle for fragment elaboration via ester, ether, or carbamate linkage, while the spirocyclic core imparts three-dimensionality that enhances hit diversity .

Sigma-1 Receptor Probe or Radioligand Precursor Development

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold has demonstrated high-affinity σ1 receptor binding (Ki = 5.4 nM) in a closely related compound . The target compound, with its fluoropropanol side chain, offers a differentiated vector for appending fluorophore, biotin, or additional radionuclide-chelating moieties, making it a suitable starting point for σ1-targeted imaging agent or chemical probe development .

Lead Optimization Campaigns Requiring Reduced Lipophilicity

For drug discovery programs where excessive lipophilicity drives undesirable off-target pharmacology or poor solubility, the target compound's LogP of 0.1557—substantially lower than the trifluorobutanol analog (LogP 1.1386) and the trifluoroethyl analog (LogP 1.3876)—makes it a preferred building block for maintaining drug-likeness . Its TPSA of 41.93 Ų further supports adequate aqueous solubility for in vitro and in vivo assays .

Diversification of Spirocyclic Chemical Libraries via Hydroxyl-Directed Chemistry

The presence of a secondary alcohol (HBD = 1) and three rotatable bonds enables diverse chemical transformations—acylation, alkylation, oxidation to the ketone, or conversion to a leaving group for nucleophilic displacement—that are inaccessible to analogs lacking the hydroxyl moiety (e.g., CAS 710350-66-6, HBD = 0, Rotatable_Bonds = 1) . This makes the target compound a more versatile intermediate for parallel synthesis and library production .

Application
Selection Property
Validation Focus
Fragment‑based drug discovery library member
Molecular weight below 300 Da
Ligand efficiency and fragment elaboration assessment
Sigma‑1 receptor probe precursor development
Scaffold with reported σ1 receptor affinity
Binding affinity and subtype selectivity validation
Lead optimization requiring reduced lipophilicity
Low computed LogP
Solubility and off‑target binding reduction screening
Spirocyclic library diversification via hydroxyl chemistry
Secondary alcohol synthetic handle
Scope of esterification, etherification, and carbamoylation
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